4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 4th position and two methyl groups at the 2nd and 3rd positions on the pyrrolo[2,3-b]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by bromination and methylation steps. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolopyridines, while coupling reactions produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against breast cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Comparison: Compared to its analogs, 4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)7(10)3-4-11-9/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPLNZFJPHAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC=CC(=C12)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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